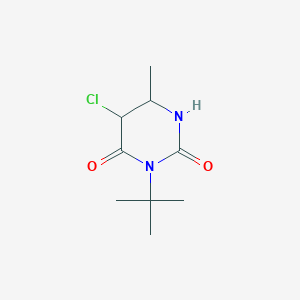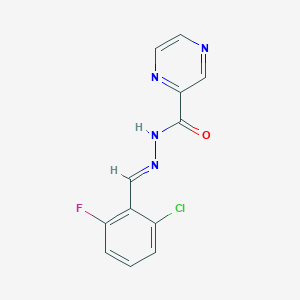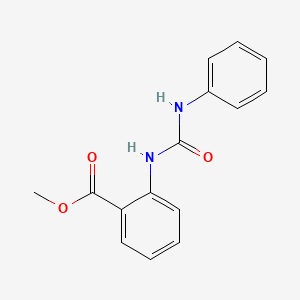
3-(Tert-butyl)-5-chloro-6-methyl-1,3,5,6-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione est un composé hétérocyclique qui présente un cycle pyrimidine substitué par des groupes tert-butyle, chloro et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(tert-butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir l'acétoacétate de tert-butyle avec de l'urée et un agent chlorant en présence d'une base. La réaction est effectuée sous reflux pour faciliter la formation du cycle pyrimidine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, la purification du produit final est obtenue par cristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions
3-(tert-Butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés dihydropyrimidines.
Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de différents dérivés halogénés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des agents halogénants comme le chlorure de thionyle ou le pentachlorure de phosphore sont employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la pyrimidine substituée, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques.
4. Applications de recherche scientifique
3-(tert-Butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de 3-(tert-butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et de la nature des interactions du composé.
Applications De Recherche Scientifique
3-(Tert-butyl)-5-chloro-6-methyl-1,3,5,6-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(tert-butyl)-5-chloro-6-methyl-1,3,5,6-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(tert-Butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione : présente des similitudes avec d'autres dérivés de la pyrimidine tels que :
Unicité
La combinaison unique de groupes tert-butyle, chloro et méthyle dans 3-(tert-butyl)-5-chloro-6-méthyl-1,3,5,6-tétrahydropyrimidine-2,4-dione confère des propriétés chimiques distinctes, ce qui en fait un composé précieux pour des applications spécifiques. Sa stabilité, sa réactivité et ses activités biologiques potentielles le distinguent des autres composés similaires.
Propriétés
Numéro CAS |
288154-80-3 |
|---|---|
Formule moléculaire |
C9H15ClN2O2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
3-tert-butyl-5-chloro-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h5-6H,1-4H3,(H,11,14) |
Clé InChI |
CUHLYCUCQYKUPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)N(C(=O)N1)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11987231.png)
![[9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-fluorophenyl)methanone](/img/structure/B11987232.png)

![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B11987239.png)
![2-phenyl-N'-[(E)-phenylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11987249.png)

![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11987260.png)
![4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987261.png)
![N-[4-(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)phenyl]-N,N-dimethylamine](/img/structure/B11987269.png)
![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987273.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11987278.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)

